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Compound of Interest

Compound Name: (2-Fluoro-3-nitrophenyl)methanol

Cat. No.: B1387224 Get Quote

As a Senior Application Scientist, this guide provides a detailed examination of the physical

properties of (2-Fluoro-3-nitrophenyl)methanol. The structure of this document is designed to

logically flow from fundamental identification to advanced analytical characterization, providing

researchers and drug development professionals with the critical data and procedural insights

necessary for its application.

Chemical Identity and Molecular Structure
(2-Fluoro-3-nitrophenyl)methanol, registered under CAS Number 946126-95-0, is a

substituted benzyl alcohol derivative.[1] Such compounds are pivotal intermediates in organic

synthesis, particularly in the construction of complex molecular scaffolds for pharmaceutical

agents. The presence of three distinct functional groups—a fluorine atom, a nitro group, and a

primary alcohol—on the aromatic ring imparts specific reactivity and physical characteristics

that are crucial for its use as a chemical building block.

The fundamental identifiers for this compound are summarized below.
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Identifier Value Source

IUPAC Name
(2-Fluoro-3-

nitrophenyl)methanol
[1][2]

Synonym 2-Fluoro-3-nitrobenzyl alcohol [1]

CAS Number 946126-95-0 [1]

Molecular Formula C₇H₆FNO₃ [1][2]

Molecular Weight 171.13 g/mol [1]

Monoisotopic Mass 171.03317 Da [2]

InChI Key
OWEPNYHVJVFJRO-

UHFFFAOYSA-N
[2]

SMILES
C1=CC(=C(C(=C1)--INVALID-

LINK--[O-])F)CO
[2]

Core Physical and Chemical Properties
The macroscopic and thermodynamic properties of a compound dictate its handling, storage,

and application in various solvent systems. (2-Fluoro-3-nitrophenyl)methanol is described as

a brown oil, which is its state at standard temperature and pressure.[1] This physical state is a

critical piece of information, suggesting that its melting point is below ambient temperature.
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Property Value / Observation Rationale and Implications

Physical Form Brown Oil [1]

Melting Point
Not reported; below ambient

temperature.

The absence of a distinct

melting point is characteristic

of many oils and amorphous

solids. For purification,

techniques like column

chromatography or distillation

are required instead of

recrystallization.

Boiling Point Not reported.

Due to the presence of the

nitro group and the

compound's molecular weight,

vacuum distillation would likely

be necessary to avoid

decomposition at high

temperatures.

Solubility

Insoluble in aqueous saline

solutions; Soluble in ethyl

acetate.[1]

This solubility profile is typical

for moderately polar organic

compounds. Its solubility in

ethyl acetate and insolubility in

brine are exploited during

aqueous workup procedures

for extraction and purification.

[1]

Spectroscopic and Chromatographic Profile
Structural elucidation and purity assessment are paramount. The following data represents the

analytical fingerprint of (2-Fluoro-3-nitrophenyl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy confirms the proton environment of the molecule. The spectrum for (2-
Fluoro-3-nitrophenyl)methanol in deuterated chloroform (CDCl₃) shows characteristic peaks
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corresponding to its structure.[1]

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Interpretation

7.95 m 1H Aromatic C-H

Aromatic proton

likely adjacent to

the nitro and/or

fluoro group,

experiencing

complex splitting.

7.84 t 1H Aromatic C-H

Aromatic proton

split into a triplet,

suggesting

coupling to two

neighboring

nuclei.

7.31 t 1H Aromatic C-H

Aromatic proton

in a different

electronic

environment,

also appearing

as a triplet.

4.87 s 2H -CH₂OH

Benzylic protons

of the methanol

group, appearing

as a singlet,

indicating no

adjacent protons.

Note: Data for ¹³C and ¹⁹F NMR were not available in the referenced literature.

Mass Spectrometry (MS)
While experimental mass spectra are not available, theoretical calculations provide valuable

information for mass spectrometric identification. The predicted collision cross-section (CCS)
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values can be used in ion mobility-mass spectrometry to aid in identification.

Adduct m/z Predicted CCS (Å²)

[M+H]⁺ 172.04045 128.8

[M+Na]⁺ 194.02239 137.4

[M-H]⁻ 170.02589 130.6

Source: Predicted values from PubChemLite.[2]

High-Performance Liquid Chromatography (HPLC)
Chromatographic methods are essential for assessing the purity of chemical intermediates. A

reported HPLC analysis indicates a retention time (Rt) of 7.52 minutes.[1]

Expert Insight: The utility of this retention time is limited without full disclosure of the

experimental conditions (e.g., column type, mobile phase, flow rate, and detection wavelength).

When developing methods, this value can serve as a preliminary benchmark, but a full,

validated HPLC protocol is necessary for rigorous purity determination.

Protocols for Analytical Characterization
The reliability of physical property data is contingent upon the robustness of the experimental

protocols used for its determination.

Workflow for Identity and Purity Confirmation
A systematic workflow is critical to validate the identity and purity of a synthesized batch of (2-
Fluoro-3-nitrophenyl)methanol before its use in downstream applications.
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Phase 1: Synthesis & Workup

Phase 2: Analytical Characterization

Phase 3: Final Disposition
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Reaction Quench

Concentration
(Brown Oil Product)

Dry & Evaporate

¹H NMR Spectroscopy
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Release for Use

Yes

Repurify
(Column Chromatography)

No

Re-analyze

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1387224?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1387224?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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